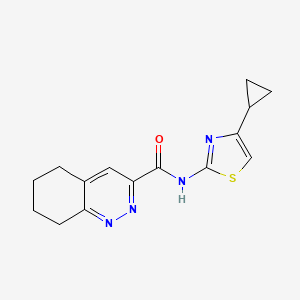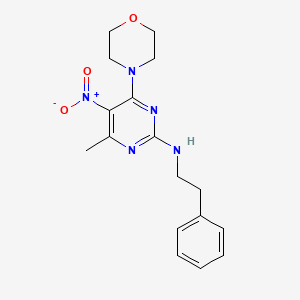
4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine is a complex organic compound with the molecular formula C17H21N5O3. This compound features a pyrimidine core substituted with a morpholino group, a nitro group, a phenethylamine moiety, and a methyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Morpholino Group Introduction: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Nitro Group Introduction: The nitro group is typically introduced via nitration reactions using nitric acid and sulfuric acid.
Phenethylamine Moiety Introduction: The phenethylamine moiety can be attached through reductive amination reactions involving phenethylamine and suitable carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other reducible functionalities.
Substitution: The phenethylamine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrimidines: Nucleophilic substitution reactions yield various substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Pharmacology: The compound is explored for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a tool compound to study cellular pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine involves its interaction with specific molecular targets, leading to biological effects. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Modulate Receptors: The phenethylamine moiety allows it to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Induce Apoptosis: The compound induces apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase pathways.
Comparaison Avec Des Composés Similaires
4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine can be compared with other pyrimidine derivatives:
4-methyl-6-morpholinopyrimidine: Similar structure but lacks the nitro and phenethylamine groups, resulting in different biological activities.
5-nitro-2-phenethylaminopyrimidine: Similar structure but lacks the morpholino group, affecting its solubility and reactivity.
6-morpholino-4-methylpyrimidine: Lacks the nitro and phenethylamine groups, leading to different pharmacological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-methyl-6-morpholin-4-yl-5-nitro-N-(2-phenylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-13-15(22(23)24)16(21-9-11-25-12-10-21)20-17(19-13)18-8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMFIWYYCQNRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)
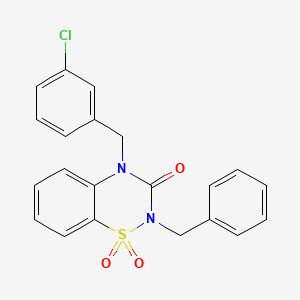
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833567.png)
![N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2833569.png)
![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)

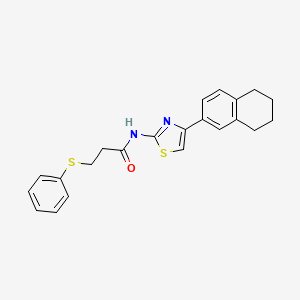

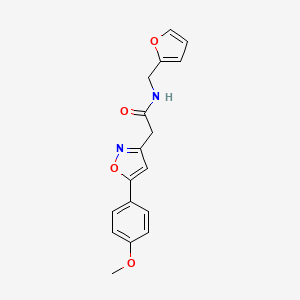
![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)
![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)
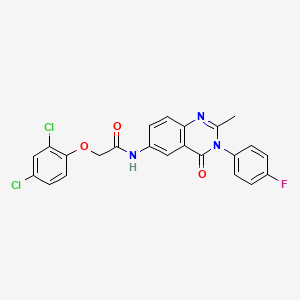
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride](/img/structure/B2833586.png)
